molecular formula C7H3Cl2NS B1293921 2,4-Dichlorobenzothiazole CAS No. 3622-30-8

2,4-Dichlorobenzothiazole

Cat. No. B1293921
CAS RN: 3622-30-8
M. Wt: 204.08 g/mol
InChI Key: JJWANONAOYNRME-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzothiazole is a chemical compound with the linear formula C7H3Cl2NS . It is a part of the benzothiazole group of compounds which are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2,4-Dichlorobenzothiazole, often involves the condensation of an ortho-amino thiophenol with a substituted aromatic aldehyde, carboxylic acid, acyl chloride, or nitrile . Another common method involves the reaction of 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzothiazole is C7H3Cl2NS, and it has an average mass of 204.076 Da and a mono-isotopic mass of 202.936325 Da .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzothiazole has a molecular weight of 204.08 g/mol. The specific physical and chemical properties such as melting point, boiling point, density, and solubility are not well-documented in the literature.

Scientific Research Applications

Green Chemistry Synthesis

2,4-Dichlorobenzothiazole: plays a significant role in green chemistry as a precursor for synthesizing various benzothiazole compounds. These compounds are synthesized through environmentally friendly processes, such as condensation reactions using less hazardous substances and producing fewer byproducts .

Medicinal Chemistry

In the field of medicinal chemistry, 2,4-Dichlorobenzothiazole derivatives exhibit a wide range of biological activities. They serve as key intermediates in the development of pharmaceuticals with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and neuroprotective properties .

Agricultural Chemicals

The derivatives of 2,4-Dichlorobenzothiazole have been researched for their potential use in agriculture. They show promise as antibacterial, antiviral, and herbicidal agents, which could lead to the development of new agrochemicals to protect crops and improve yields .

Advanced Oxidation Processes (AOPs)

2,4-Dichlorobenzothiazole: is also involved in advanced oxidation processes. AOPs are used to degrade organic compounds, and the study of these processes includes evaluating the efficiency and intermediaries produced during the degradation of compounds like 2,4-D .

Fluorescence Materials

Benzothiazole compounds, including those derived from 2,4-Dichlorobenzothiazole , are utilized in creating fluorescence materials. These materials have applications in imaging reagents and electroluminescent devices due to their ability to emit light when excited .

Enzyme Inhibition

Research has shown that benzothiazole derivatives can act as inhibitors for several enzymes. This property is crucial for the development of drugs that target specific enzymes related to diseases, making 2,4-Dichlorobenzothiazole an important compound in enzyme inhibition studies .

properties

IUPAC Name

2,4-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWANONAOYNRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189774
Record name 2,4-Dichlorobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzothiazole

CAS RN

3622-30-8
Record name 2,4-Dichlorobenzothiazole
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Record name 2,4-Dichlorobenzothiazole
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Record name 2,4-Dichlorobenzothiazole
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Record name 2,4-dichlorobenzothiazole
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Synthesis routes and methods

Procedure details

Anhydrous CuCl2 (Aldrich, 4.37 g, 32.5 mmol), t-butyl nitrite (Aldrich, 4.83 mL, 40.6 mmol) and anhydrous acetonitrile (EM, 50 mL) were added to a 3-necked round-bottomed flask equipped with a reflux condenser, an additional funnel and a gas outlet tube. The mixture was warmed to 65° C. and a suspension of 2-amino-4-chlorobenzothiazole in 50 mL of acetonitrile. During the addition, the reaction mixture tuned to black and gas evolved. After gas evolution is complete, the reaction was allowed to reach room temperature. The reaction mixture was poured to 300 mL of 20% aqueous HCl, extracted 3× with EtOAc (400 mL). The organic layers were washed twice with a brine solution (300 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography with 60% CH2Cl2/hexanes to give 4.8 g of product.
[Compound]
Name
CuCl2
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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